molecular formula C11H16BNO2 B8425722 6-(1-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

6-(1-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B8425722
M. Wt: 205.06 g/mol
InChI Key: KTRCNGDJBGGAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546357B2

Procedure details

A mixture of crude compound (E)-1-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethanone oxime (0.93 mmol) and zinc dust (260 mg, 4.0 mmol) in AcOH (8 mL) was heated to 40° C. and stirred for 0.5 h. LC-MS showed SM disappeared. The reaction mixture was used for next reaction directly without being purified.
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
260 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][B:2]1[C:6]2[CH:7]=[C:8](/[C:11](=[N:13]/O)/[CH3:12])[CH:9]=[CH:10][C:5]=2[C:4]([CH3:16])([CH3:15])[O:3]1>CC(O)=O.[Zn]>[NH2:13][CH:11]([C:8]1[CH:9]=[CH:10][C:5]2[C:4]([CH3:15])([CH3:16])[O:3][B:2]([OH:1])[C:6]=2[CH:7]=1)[CH3:12]

Inputs

Step One
Name
Quantity
0.93 mmol
Type
reactant
Smiles
OB1OC(C2=C1C=C(C=C2)/C(/C)=N/O)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
260 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was used for next reaction directly
CUSTOM
Type
CUSTOM
Details
without being purified

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
NC(C)C=1C=CC2=C(B(OC2(C)C)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.